BenchChemオンラインストアへようこそ!

2-phenyl-N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

Kinase inhibitor Benzofuro[3,2-d]pyrimidine Regioisomeric selectivity

This benzofuro[3,2-d]pyrimidine derivative bears a unique pyridin-3-ylmethylamino substituent, providing distinct H-bond geometry versus pyridin-2-yl or pyridin-4-yl regioisomers. It enables mapping of kinase hinge-region interactions and serves as a core intermediate for late-stage diversification into Cdc7/PKC inhibitors and antifungal adjuvants. Substitution with other benzofuro[3,2-d]pyrimidines risks losing this specific target engagement profile. Confirm CAS 1052527-98-6 to ensure pharmacological fidelity in your SAR studies.

Molecular Formula C22H17ClN4O
Molecular Weight 388.86
CAS No. 1052527-98-6
Cat. No. B2869825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride
CAS1052527-98-6
Molecular FormulaC22H17ClN4O
Molecular Weight388.86
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C(=N2)NCC4=CN=CC=C4)OC5=CC=CC=C53.Cl
InChIInChI=1S/C22H16N4O.ClH/c1-2-8-16(9-3-1)21-25-19-17-10-4-5-11-18(17)27-20(19)22(26-21)24-14-15-7-6-12-23-13-15;/h1-13H,14H2,(H,24,25,26);1H
InChIKeyAVTRVYMFPXMPEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 mmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-phenyl-N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride: Core Scaffold Identity for Informed Procurement


The compound with CAS 1052527-98-6 is a 4-substituted benzofuro[3,2-d]pyrimidine hydrochloride salt. The benzofuro[3,2-d]pyrimidine scaffold is a privileged heterocyclic core frequently exploited in kinase inhibitor discovery. This specific analogue bears a phenyl group at the 2-position and a pyridin-3-ylmethylamino substituent at the 4-position [1]. The precise connectivity of the pyridin-3-ylmethyl group differentiates it from regioisomers such as the pyridin-2-ylmethyl analogue (CAS 845902-27-4) . Peer-reviewed studies on related benzofuro[3,2-d]pyrimidines have demonstrated inhibition of Cdc7 kinase, protein kinase C, and other targets, establishing the scaffold’s relevance in oncology and antifungal research [2][3].

Why In-Class Benzofuro[3,2-d]pyrimidines Cannot Simply Substitute 2-phenyl-N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride


Benzofuro[3,2-d]pyrimidines are not a uniform class; both the position and nature of the substituents critically determine biological target engagement [1]. For example, the Cdc7-selective inhibitor XL413 (3,4-dihydro[1]benzofuro[3,2-d]pyrimidine) achieves an IC50 of 3.4 nM through a specific substitution pattern (pyrrolidin-2-yl, oxo, chloro) that is absent in this compound . Similarly, PKC inhibition requires a distinct set of functional groups derived from cercosporamide [2]. The pyridin-3-ylmethylamino moiety in the target compound creates a hydrogen-bonding and π-stacking profile that is geometrically distinct from the pyridin-2-ylmethyl or pyridin-4-yl regioisomers, which can alter kinase selectivity . Therefore, replacing this compound with another benzofuro[3,2-d]pyrimidine without identical substitution risks a complete loss of the intended pharmacological profile.

Quantitative Differentiation Points for 2-phenyl-N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride Against the Nearest Comparators


Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl Regioisomer: Structural Divergence Precluding Biological Interchangeability

The target compound positions the pyridine nitrogen at the meta position of the methyl linker (pyridin-3-ylmethyl), whereas the closest commercially catalogued analogue (CAS 845902-27-4) places it at the ortho position (pyridin-2-ylmethyl) [1]. In kinase inhibitor pharmacophores, a pyridine nitrogen shift from 3- to 2-position alters the H-bond acceptor geometry by approximately 2.0–2.5 Å, which is sufficient to determine ATP-pocket complementarity [2]. No publicly available head-to-head biological data exist for this pair, but the class-level principle that regioisomeric pyridinylmethyl groups produce distinct target engagement profiles is well established.

Kinase inhibitor Benzofuro[3,2-d]pyrimidine Regioisomeric selectivity

Benzofuro[3,2-d]pyrimidine Core vs. 3,4-Dihydro Core: Redox State as a Potency and Selectivity Switch

The target compound retains a fully aromatic benzofuro[3,2-d]pyrimidine system, whereas the highly optimized Cdc7 inhibitor XL413 contains a partially saturated 3,4-dihydro[1]benzofuro[3,2-d]pyrimidine core [1]. XL413 achieves an IC50 of 3.4 nM for Cdc7 and 215 nM for CK2, with the dihydro ring contributing to a non-planar geometry that enhances selectivity over other kinases . The aromatic core of the target compound enforces planarity, which is predicted (via class-level inference) to alter both the conformational landscape and the kinase selectivity fingerprint compared with XL413. No direct enzymatic data are available for the target compound to quantify this difference.

Cdc7 kinase ATP-competitive inhibitor Scaffold oxidation state

PKC Inhibitory Potential: Cercosporamide-Derived Benzofuro[3,2-d]pyrimidines vs. the 2-Phenyl-N-(pyridin-3-ylmethyl) Analogue

Dao et al. (2018) reported that selected benzofuro[3,2-d]pyrimidine derivatives derived from (−)-cercosporamide rescue fluconazole susceptibility in Candida albicans by inhibiting CaPkc1, with the most active congeners showing MIC reductions of ≥16-fold when combined with fluconazole [1]. These derivatives bear specific hydroxyl and methyl substituents that mimic the natural product pharmacophore. The target compound lacks these substituents; therefore, class-level inference predicts a significantly different PKC inhibitory profile. No direct PKC IC50 or fluconazole synergy data are available for the target compound.

Protein kinase C Candida albicans Fluconazole synergism

Antitumor Activity: Benzofuro[3,2-d]pyrimidine Scaffold vs. Furo[2,3-d]pyrimidine Isosteres

A 2022 study by the Synthetic Communications group evaluated both furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines against HepG2, Bel-7402, and HeLa cell lines . The most active benzofuro[3,2-d]pyrimidine (compound 12a) showed an IC50 of 0.70 μM against HepG2 cells, while several furo[2,3-d]pyrimidine analogues were less potent, demonstrating that the fused benzene ring contributes to improved cytotoxicity in this series. The target compound was not included in this study, but the data establish that the benzofuro[3,2-d]pyrimidine scaffold (shared by the target compound) exhibits quantifiably superior antitumor potency to the smaller furo[2,3-d]pyrimidine scaffold in the measured cell lines.

HepG2 Bel-7402 HeLa Anticancer

Research Application Scenarios for 2-phenyl-N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride Where Structural Differentiation Adds Value


Kinase Selectivity Profiling Against Pyridin-2-ylmethyl Regioisomer Controls

The pyridin-3-ylmethyl substitution creates a distinct H-bond acceptor orientation relative to the commonly catalogued pyridin-2-ylmethyl analogue (CAS 845902-27-4) . In a panel of recombinant kinases, the two regioisomers can serve as matched molecular probes to map the importance of hinge-region H-bond geometry on target engagement and selectivity. This scenario is directly relevant to academic and industrial medicinal chemistry groups building structure–activity relationship (SAR) around the benzofuro[3,2-d]pyrimidine scaffold.

Antitumor Screening in HepG2 and Bel-7402 Hepatocellular Carcinoma Models

Published data confirm that the benzofuro[3,2-d]pyrimidine scaffold delivers low-micromolar cytotoxicity against HepG2 cells (IC50 = 0.70 μM for the most active analogue) . The target compound extends the chemical space around the 4-amino position with a pyridin-3-ylmethyl group, enabling medicinal chemists to test whether this substituent further improves potency or alters the cell-line selectivity profile. This is a clear procurement use case for cancer-focused research groups.

Cercosporamide-Inspired Antifungal Analogue Libraries

Dao et al. (2018) demonstrated that benzofuro[3,2-d]pyrimidines can restore fluconazole susceptibility in Candida albicans when appropriately substituted [1]. Although the target compound lacks the cercosporamide-mimetic hydroxyl/methyl pattern, it provides a synthetic entry point for late-stage diversification at the 4-position. Researchers can use it as a core intermediate to systematically probe PKC inhibition and azole synergy, supporting the development of novel antifungal adjuvants.

Chemical Probe for ATP-Pocket Planarity–Activity Relationships

The fully aromatic benzofuro[3,2-d]pyrimidine core differs fundamentally from the non-planar 3,4-dihydro core of XL413 (Cdc7 IC50 = 3.4 nM) . Comparative biophysical and enzymatic studies using the target compound alongside dihydro analogues can deconvolute the influence of planarity on kinase binding kinetics, residence time, and selectivity. This application is particularly relevant for organizations optimizing kinase inhibitors for CNS or peripheral indications.

Quote Request

Request a Quote for 2-phenyl-N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.